3-(Methylcarbamoyl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
3-(methylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-10-8(11)6-3-2-4-7(5-6)14(9,12)13/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJDVAPXWOSTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592513 | |
| Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016715-95-9 | |
| Record name | 3-(Methylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Methylcarbamoyl)benzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(methylcarbamoyl)benzenesulfonyl chloride, a key intermediate in medicinal chemistry and drug development.[1] Two principal and scientifically robust synthetic routes are detailed: the sulfonation of N-methylbenzamide and the Sandmeyer reaction of 3-aminobenzoic acid. This document delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering them the necessary tools to confidently synthesize and utilize this important building block.
Introduction: The Significance of 3-(Methylcarbamoyl)benzenesulfonyl Chloride in Medicinal Chemistry
3-(Methylcarbamoyl)benzenesulfonyl chloride is an aromatic sulfonyl chloride derivative of significant interest in the synthesis of novel pharmaceutical agents.[1] Its bifunctional nature, possessing a reactive sulfonyl chloride group and a methylcarbamoyl moiety, makes it a versatile scaffold for generating diverse compound libraries. The sulfonyl chloride group serves as a key electrophilic handle for the formation of sulfonamides through reaction with a wide range of amines.[1] Sulfonamides are a well-established and privileged structural motif in medicinal chemistry, found in a multitude of approved drugs with diverse therapeutic applications, including antibacterials, diuretics, anticonvulsants, and anticancer agents.[1]
The methylcarbamoyl group, on the other hand, can participate in crucial hydrogen bonding interactions with biological targets and influence the physicochemical properties of the final molecule, such as solubility and metabolic stability. This strategic combination of functional groups allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide will provide a detailed exposition of two viable synthetic pathways to access this important building block, empowering researchers to incorporate it into their discovery pipelines.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A retrosynthetic analysis of the target molecule, 3-(methylcarbamoyl)benzenesulfonyl chloride, reveals two logical disconnections, leading to two distinct and practical synthetic strategies.
Caption: Retrosynthetic analysis of 3-(methylcarbamoyl)benzenesulfonyl chloride.
Pathway 1 (Sulfonation Route) focuses on the late-stage introduction of the sulfonyl chloride functionality. This approach commences with the readily available N-methylbenzamide, which undergoes electrophilic aromatic substitution to install a sulfonic acid group at the meta-position. Subsequent chlorination of the sulfonic acid yields the desired product.
Pathway 2 (Sandmeyer Route) builds the molecule from a different starting material, 3-aminobenzoic acid. Here, the amino group is transformed into a diazonium salt, which is then converted to a sulfonyl chloride via a Sandmeyer-type reaction. The final step involves the amidation of the carboxylic acid with methylamine.
Both pathways offer distinct advantages and challenges, which will be discussed in detail in the following sections.
Pathway 1: The Sulfonation Route
This pathway is characterized by its convergent nature, starting with a precursor that already contains the methylcarbamoyl moiety.
Step 1: Sulfonation of N-Methylbenzamide
The key transformation in this step is the electrophilic aromatic substitution of N-methylbenzamide with a suitable sulfonating agent. The carbamoyl group is a meta-directing deactivator, which favors the introduction of the sulfonic acid group at the desired 3-position.
Mechanism Insight: The reaction proceeds via the generation of a potent electrophile, sulfur trioxide (SO₃), or a related species, from the sulfonating agent. This electrophile is then attacked by the electron-rich pi system of the benzene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the sulfonic acid product. The deactivating nature of the N-methylcarbamoyl group is crucial for achieving the desired regioselectivity and preventing polysulfonation.
Experimental Protocol: Synthesis of 3-(Methylcarbamoyl)benzenesulfonic acid
This protocol is adapted from general procedures for the sulfonation of benzamide derivatives.[2]
Caption: Experimental workflow for the sulfonation of N-methylbenzamide.
Materials:
-
N-Methylbenzamide
-
Fuming sulfuric acid (20% oleum)
-
Crushed ice
-
Deionized water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming sulfuric acid (20% oleum, 3-5 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add N-methylbenzamide (1 equivalent) portion-wise to the stirred oleum, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-100 °C.
-
Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.
-
Dry the product under vacuum to a constant weight.
Data Summary:
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| N-Methylbenzamide | C₈H₉NO | 135.16 | White solid |
| 3-(Methylcarbamoyl)benzenesulfonic acid | C₈H₉NO₄S | 215.23 | White crystalline solid |
Step 2: Chlorination of 3-(Methylcarbamoyl)benzenesulfonic acid
The final step in this pathway is the conversion of the sulfonic acid to the more reactive sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Mechanism Insight: The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion, leading to the displacement of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can accelerate the reaction by forming a more reactive Vilsmeier-Haack type reagent.
Experimental Protocol: Synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride
This protocol is based on general methods for the chlorination of benzenesulfonic acids.[3]
Caption: Experimental workflow for the chlorination of 3-(methylcarbamoyl)benzenesulfonic acid.
Materials:
-
3-(Methylcarbamoyl)benzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Anhydrous toluene or dichloromethane (optional, as solvent)
-
Hexane (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 3-(methylcarbamoyl)benzenesulfonic acid (1 equivalent).
-
Add an excess of thionyl chloride (3-5 equivalents), either neat or in an anhydrous solvent like toluene.
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (approximately 79 °C for neat thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by silica gel chromatography.
Pathway 2: The Sandmeyer Route
This pathway offers an alternative approach, starting from a readily available amino-functionalized building block.
Step 1: Diazotization of 3-Aminobenzoic Acid
The initial step involves the conversion of the primary aromatic amine of 3-aminobenzoic acid into a diazonium salt. This is a classic and reliable transformation in organic synthesis.
Mechanism Insight: The reaction is typically carried out in a cold, acidic solution with sodium nitrite. The nitrous acid generated in situ reacts with the amine to form an N-nitrosamine, which then tautomerizes and eliminates water to yield the diazonium ion. It is crucial to maintain a low temperature (0-5 °C) as diazonium salts can be unstable at higher temperatures.
Experimental Protocol: Preparation of 3-Carboxybenzenediazonium Chloride
This is a standard diazotization procedure.
Materials:
-
3-Aminobenzoic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Crushed ice
-
Deionized water
Procedure:
-
In a beaker, suspend 3-aminobenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1-1.1 equivalents) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the cold suspension of the amine hydrochloride, keeping the temperature below 5 °C. The solid will gradually dissolve as the diazonium salt is formed.
-
After the addition is complete, stir the solution for an additional 15-20 minutes at 0-5 °C. The resulting clear solution of the diazonium salt is used immediately in the next step.
Step 2: Sandmeyer Reaction to form 3-Carboxybenzenesulfonyl Chloride
The diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper(I) catalyst to form the sulfonyl chloride.
Mechanism Insight: The Sandmeyer reaction proceeds via a radical mechanism. The copper(I) catalyst reduces the diazonium ion to an aryl radical, with the evolution of nitrogen gas. This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical, which is subsequently oxidized and chlorinated to yield the final sulfonyl chloride.
Experimental Protocol: Synthesis of 3-Carboxybenzenesulfonyl Chloride
This protocol is based on modern Sandmeyer reaction procedures.[2]
Caption: Experimental workflow for the Sandmeyer synthesis of 3-carboxybenzenesulfonyl chloride.
Materials:
-
Solution of 3-carboxybenzenediazonium chloride (from Step 4.1)
-
Sulfur dioxide (SO₂) gas or a stable SO₂ surrogate
-
Copper(I) chloride (CuCl)
-
Glacial acetic acid
-
Crushed ice
-
Ethyl acetate
Procedure:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid.
-
Add a catalytic amount of copper(I) chloride to this solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 4.1 to the SO₂/CuCl mixture with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into a large volume of ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-carboxybenzenesulfonyl chloride, which can be purified by recrystallization.
Step 3: Amidation of 3-Carboxybenzenesulfonyl Chloride with Methylamine
The final step in this pathway is the selective amidation of the carboxylic acid functionality. It is crucial to perform this step under conditions that do not favor reaction at the sulfonyl chloride group. One approach is to first convert the carboxylic acid to an acyl chloride and then react it with methylamine.
Mechanism Insight: The carboxylic acid is first activated by conversion to a more reactive acyl chloride using a reagent like thionyl chloride. The subsequent reaction with methylamine is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride
This protocol involves a two-step sequence from 3-carboxybenzenesulfonyl chloride.
Materials:
-
3-Carboxybenzenesulfonyl chloride
-
Thionyl chloride (SOCl₂)
-
Methylamine (solution in THF or water)
-
Triethylamine or another suitable base
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Formation of the Acyl Chloride: In a dry flask under an inert atmosphere, dissolve 3-carboxybenzenesulfonyl chloride (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.1-1.5 equivalents) and a catalytic amount of DMF. Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(chlorocarbonyl)benzenesulfonyl chloride.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of methylamine (1.2-1.5 equivalents) and triethylamine (1.5-2 equivalents) in DCM. Slowly add the methylamine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
Safety and Handling
3-(Methylcarbamoyl)benzenesulfonyl chloride and many of the reagents used in its synthesis are hazardous and should be handled with appropriate safety precautions.
-
3-(Methylcarbamoyl)benzenesulfonyl chloride: This compound is corrosive and can cause severe skin burns and eye damage.[1] It is also moisture-sensitive.[1] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container under an inert atmosphere at 2-8°C.[1]
-
Thionyl Chloride and Chlorosulfonic Acid: These are highly corrosive and toxic reagents that react violently with water. All manipulations should be performed in a fume hood.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. They should always be prepared and used in solution at low temperatures.
Conclusion
This technical guide has outlined two robust and practical synthetic pathways for the preparation of 3-(methylcarbamoyl)benzenesulfonyl chloride. The choice between the sulfonation and Sandmeyer routes will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Both pathways utilize well-established chemical transformations and, with careful execution of the provided protocols, can reliably yield the target compound. The detailed mechanistic insights and experimental procedures presented herein are intended to empower researchers in their efforts to synthesize this valuable building block for the advancement of medicinal chemistry and drug discovery.
References
- European Patent Office. EP1138669A1 - Benzenesulfonic acid derivative compounds, process for producing the same, and use thereof.
- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
ChemistNate. Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]
- Google Patents.
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
Sources
A Technical Guide to 3-(Methylcarbamoyl)benzenesulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(Methylcarbamoyl)benzenesulfonyl chloride (CAS No. 1016715-95-9). As a specialized aromatic sulfonyl chloride derivative, this compound is a valuable electrophilic building block in medicinal and organic chemistry. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a hydrogen-bond-donating methylcarbamoyl moiety, makes it a key intermediate in the synthesis of novel sulfonamides and other bioactive molecules. This guide offers insights into its reactivity, spectroscopic profile, and safe handling, grounded in established chemical principles and supported by available data.
Introduction: A Versatile Building Block in Medicinal Chemistry
3-(Methylcarbamoyl)benzenesulfonyl chloride is an organic compound of significant interest in drug discovery and development.[1] Its molecular structure, which incorporates both a highly reactive sulfonyl chloride and a methylcarbamoyl group on a benzene ring, provides a unique combination of features for the synthesis of complex molecules. The sulfonyl chloride functional group is a potent electrophile, readily reacting with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, and thioester linkages.[1] The methylcarbamoyl group, in turn, can influence the electronic properties of the benzene ring and participate in crucial hydrogen-bonding interactions within biological targets, potentially enhancing the binding affinity and selectivity of the final compounds.[1]
This guide will delve into the fundamental chemical properties of 3-(Methylcarbamoyl)benzenesulfonyl chloride, providing a detailed analysis of its structure, reactivity, and spectroscopic signature. Furthermore, it will present a validated synthesis protocol and discuss its primary applications, particularly in the construction of sulfonamide-based therapeutic agents.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 1016715-95-9 | [1] |
| Molecular Formula | C₈H₈ClNO₃S | [1] |
| Molecular Weight | 233.67 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not experimentally reported | - |
| Boiling Point | Not experimentally reported | - |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene); reacts with protic solvents like water and alcohols. | Inferred from general sulfonyl chloride reactivity |
Synthesis of 3-(Methylcarbamoyl)benzenesulfonyl Chloride
The most common and direct method for the synthesis of aryl sulfonyl chlorides is the reaction of the corresponding sulfonic acid with a chlorinating agent. For 3-(Methylcarbamoyl)benzenesulfonyl chloride, the precursor is 3-(Methylcarbamoyl)benzenesulfonic acid, which is treated with thionyl chloride (SOCl₂).
Reaction Scheme
Caption: Synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride.
Experimental Protocol
This protocol is a general procedure adapted from the synthesis of similar aryl sulfonyl chlorides. Optimization may be required for specific laboratory conditions.
Materials:
-
3-(Methylcarbamoyl)benzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Hexanes (for precipitation/crystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add 3-(Methylcarbamoyl)benzenesulfonic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization. Add a minimal amount of a suitable solvent (e.g., dichloromethane) to dissolve the crude residue, followed by the addition of a non-polar solvent like hexanes to induce precipitation.
-
Filter the resulting solid, wash with cold hexanes, and dry under vacuum to afford 3-(Methylcarbamoyl)benzenesulfonyl chloride.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the starting sulfonic acid would be evident in the NMR spectra and by its different TLC mobility.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-(Methylcarbamoyl)benzenesulfonyl chloride. While experimental spectra for this specific compound are not widely published, the following are predicted characteristic signals based on its structure and data from analogous compounds.
| Spectroscopic Technique | Predicted Characteristic Signals |
| ¹H NMR | Aromatic protons: multiplet in the range of 7.5-8.5 ppm. NH proton: broad singlet, chemical shift dependent on concentration and solvent. Methyl protons (-CH₃): singlet or doublet (due to coupling with NH) around 2.8-3.1 ppm.[1] |
| ¹³C NMR | Carbonyl carbon (-C=O): ~165-170 ppm.[1] Aromatic carbons: multiple signals between 120-150 ppm. Methyl carbon (-CH₃): ~26 ppm. |
| IR Spectroscopy | Asymmetric and symmetric S=O stretching of the sulfonyl chloride: ~1360 cm⁻¹ and ~1170 cm⁻¹.[1] Amide C=O stretching: ~1680 cm⁻¹.[1] N-H stretching: ~3300 cm⁻¹. C-H stretching (aromatic): ~3100-3000 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺ at m/z 234.0 (for ³⁵Cl) and 236.0 (for ³⁷Cl) in a ~3:1 ratio. Predicted [M+Na]⁺ at m/z 256.0 (for ³⁵Cl) and 258.0 (for ³⁷Cl). |
Reactivity and Chemical Applications
The reactivity of 3-(Methylcarbamoyl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily undergoes nucleophilic substitution with a variety of nucleophiles.
Reactions with Amines to Form Sulfonamides
The most prominent application of this reagent is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[1]
Caption: General reaction with amines to form sulfonamides.
Experimental Insight: These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The choice of solvent is usually an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Reactions with Alcohols to Form Sulfonate Esters
In a similar fashion, 3-(Methylcarbamoyl)benzenesulfonyl chloride reacts with alcohols to yield sulfonate esters. This reaction is also typically performed in the presence of a base.
Reactions with Other Nucleophiles
The sulfonyl chloride group can also react with other nucleophiles such as thiols to form thioesters and can be hydrolyzed by water to the corresponding sulfonic acid.[1] This moisture sensitivity necessitates handling the compound under anhydrous conditions.
Safety, Handling, and Storage
As a sulfonyl chloride, 3-(Methylcarbamoyl)benzenesulfonyl chloride should be handled with care.
-
Corrosive: It is expected to be corrosive to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Moisture Sensitive: The compound is sensitive to moisture and will hydrolyze to release HCl. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Recommended storage is in a cool, dry place, typically at 2-8°C.[1]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-(Methylcarbamoyl)benzenesulfonyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. Its dual functionality allows for the introduction of a sulfonamide linkage while providing a site for potential hydrogen bonding interactions. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in research and development.
References
Sources
An In-depth Technical Guide to the Solubility of 3-(Methylcarbamoyl)benzenesulfonyl Chloride for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(methylcarbamoyl)benzenesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes available data, discusses the underlying chemical principles governing its solubility, and provides actionable protocols for its practical application in a research and development setting.
Introduction to 3-(Methylcarbamoyl)benzenesulfonyl Chloride: A Versatile Synthetic Building Block
3-(Methylcarbamoyl)benzenesulfonyl chloride, with the chemical formula C₈H₈ClNO₃S and a molecular weight of 233.67 g/mol , is an aromatic sulfonyl chloride derivative of significant interest in medicinal and organic chemistry.[1] Its primary utility lies in its function as an electrophilic building block for the synthesis of a diverse range of sulfonamide derivatives through reactions with primary and secondary amines.[1] These resulting sulfonamides are integral scaffolds in numerous pharmaceutical agents, underscoring the importance of understanding the physicochemical properties of the parent sulfonyl chloride.[1]
The presence of both a reactive sulfonyl chloride group and a methylcarbamoyl substituent on the benzene ring imparts a unique combination of reactivity and structural features.[1] The methylcarbamoyl group, in particular, can influence the molecule's electronic properties and participate in hydrogen bonding interactions, which can be pivotal for the biological activity of its derivatives.[1]
A thorough understanding of the solubility of 3-(methylcarbamoyl)benzenesulfonyl chloride is paramount for its effective use. Solubility dictates the choice of reaction solvents, influences reaction rates, and is a critical parameter in the development of purification and isolation protocols. This guide aims to provide a detailed exploration of these aspects.
Physicochemical Properties Influencing Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the nature of the solvent. For 3-(methylcarbamoyl)benzenesulfonyl chloride, several key physicochemical properties are determinative:
| Property | Value/Description | Source |
| Molecular Formula | C₈H₈ClNO₃S | [1] |
| Molecular Weight | 233.67 g/mol | [1] |
| Appearance | Typically a solid at room temperature. | Inferred from related compounds |
| Polarity | A polar molecule due to the presence of the sulfonyl chloride (-SO₂Cl) and methylcarbamoyl (-CONHCH₃) functional groups. | General chemical principles |
| Reactivity with Water | Highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reactivity precludes the determination of its solubility in aqueous media. | [1] |
The polarity of 3-(methylcarbamoyl)benzenesulfonyl chloride, arising from the electronegative oxygen, nitrogen, and chlorine atoms, suggests that it will be more soluble in polar organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The sulfonyl chloride group is a strong electron-withdrawing group, further contributing to the molecule's polarity. The methylcarbamoyl group, with its ability to act as a hydrogen bond donor and acceptor, can also influence interactions with protic and aprotic polar solvents.
Solubility Profile: A Qualitative Overview
| Solvent | Solvent Type | Expected Solubility | Rationale and Expert Insights |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | A common solvent for reactions involving sulfonyl chlorides due to its ability to dissolve the reactant without participating in the reaction. |
| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Similar to dichloromethane, it is a good solvent for polar organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Often used as a reaction solvent for the synthesis of sulfonamides from sulfonyl chlorides. |
| Acetone | Polar Aprotic | Soluble | Its polarity makes it a suitable solvent for dissolving 3-(methylcarbamoyl)benzenesulfonyl chloride. |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble | A polar aprotic solvent that can effectively solvate the compound. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderately Soluble | May be a suitable solvent, though solubility might be lower compared to more polar solvents. |
| Toluene | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity of the sulfonyl chloride and carbamoyl groups limits solubility in nonpolar aromatic solvents. |
| Hexanes | Nonpolar | Insoluble | As a nonpolar aliphatic solvent, it is not expected to dissolve the polar 3-(methylcarbamoyl)benzenesulfonyl chloride. |
| Water (H₂O) | Polar Protic | Reacts | The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid.[1] Therefore, it is considered reactive rather than soluble. |
| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Reacts (Solvolysis) | Reacts with alcohols to form sulfonate esters. This solvolysis reaction is a key consideration when selecting alcoholic solvents. |
Expert Insight: The presence of the methylcarbamoyl group, with its hydrogen bonding capabilities, may slightly enhance the solubility in polar protic solvents compared to the unsubstituted benzenesulfonyl chloride, but the overriding factor in these solvents is the high reactivity of the sulfonyl chloride moiety. For synthetic applications where the integrity of the sulfonyl chloride is crucial, anhydrous polar aprotic solvents are the preferred choice.
Experimental Determination of Solubility: A Practical Protocol
Given the absence of comprehensive published quantitative data, researchers will often need to determine the solubility of 3-(methylcarbamoyl)benzenesulfonyl chloride in their specific solvent systems. The following is a detailed, self-validating protocol for this purpose.
The Isothermal Shake-Flask Method
This gravimetric method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.
Diagram of the Experimental Workflow:
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 3-(methylcarbamoyl)benzenesulfonyl chloride into a clean, dry, sealable container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Add a precise volume of the desired anhydrous solvent to the container.
-
Seal the container tightly to prevent solvent evaporation and ingress of atmospheric moisture.
-
-
Equilibration:
-
Place the container in a constant temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.
-
-
Sample Collection and Analysis:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter to avoid transferring any solid particles.
-
Transfer the aliquot of the saturated solution to a pre-weighed, dry vial.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the solute).
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken (L)
-
Trustworthiness and Self-Validation:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values across the later time points indicate that equilibrium has been achieved.
-
Purity of Materials: The purity of both the 3-(methylcarbamoyl)benzenesulfonyl chloride and the solvent is critical for accurate results. Use analytical grade solvents and ensure the purity of the sulfonyl chloride is known.
Handling and Storage of a Moisture-Sensitive Reagent
The high reactivity of 3-(methylcarbamoyl)benzenesulfonyl chloride with water necessitates careful handling and storage to maintain its integrity.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] Refrigeration (2-8°C) is often recommended to minimize degradation over time.[1]
-
Handling: All manipulations should be carried out in a dry environment, such as a glove box or using Schlenk line techniques, with anhydrous solvents and dry glassware. Exposure to atmospheric moisture should be minimized.
Logical Relationship Diagram for Handling Moisture-Sensitive Reagents:
Caption: Best Practices for Handling and Storing 3-(Methylcarbamoyl)benzenesulfonyl Chloride.
Conclusion: Navigating the Solubility Landscape
While quantitative solubility data for 3-(methylcarbamoyl)benzenesulfonyl chloride remains elusive in the public domain, a robust understanding of its physicochemical properties and the behavior of analogous compounds provides a strong foundation for its effective use in research and development. This guide has outlined the key factors influencing its solubility, provided a qualitative profile in common solvents, and detailed a practical protocol for its experimental determination. By adhering to the principles of safe handling and storage for this moisture-sensitive reagent, researchers can ensure its integrity and achieve reliable and reproducible results in their synthetic endeavors. The provided experimental workflow empowers scientists to generate the specific solubility data required for their unique applications, bridging the gap between theoretical understanding and practical implementation.
References
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An In-depth Technical Guide to the Synthetic Utility and Mechanistic Implications of 3-(Methylcarbamoyl)benzenesulfonyl Chloride
Foreword: Deconstructing the Role of a Versatile Chemical Intermediate
In the landscape of modern medicinal chemistry and drug discovery, the strategic value of a chemical intermediate is measured by its reactivity, versatility, and the biological potential of its derivatives. 3-(Methylcarbamoyl)benzenesulfonyl chloride, a specialized aromatic sulfonyl chloride, stands as a testament to these principles. While not a therapeutic agent in its own right, its true significance lies in its function as a powerful electrophilic scaffold. The inherent reactivity of the sulfonyl chloride group, coupled with the electronic influence of the methylcarbamoyl moiety, provides a gateway to a vast chemical space of sulfonamide derivatives with profound biological activities. This guide will delve into the core principles of its reactivity, explore the mechanistic actions of the molecules it helps create, and provide practical insights for researchers leveraging this compound in their synthetic endeavors.
Core Reactivity: The Electrophilic Nature of the Sulfonyl Chloride Group
3-(Methylcarbamoyl)benzenesulfonyl chloride is characterized by a sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring, which also bears a methylcarbamoyl (-CONHCH₃) substituent.[1] The fundamental mechanism of action for this compound, in a chemical sense, is its high electrophilicity. The sulfur atom of the sulfonyl chloride is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles.
The primary reaction of 3-(Methylcarbamoyl)benzenesulfonyl chloride involves the nucleophilic substitution of the chloride ion.[1] This reaction is the cornerstone of its utility in synthesizing a diverse library of sulfonamide-containing molecules. The general mechanism can be depicted as follows:
Figure 1: Generalized reaction mechanism of 3-(Methylcarbamoyl)benzenesulfonyl chloride with a primary amine to form a sulfonamide.
This reactivity is not merely a theoretical concept but a practical tool for medicinal chemists. For instance, in one study, this compound was used to synthesize N-(3-Amino-4-methylphenyl)benzamide through selective acylation, achieving a high yield of 85.7% in a remarkably short reaction time of 10 minutes.[1] This efficiency underscores its value as a reliable building block in multi-step syntheses.
Mechanism of Action of Key Derivatives: Targeting Biological Systems
The true biological "mechanism of action" is observed in the sulfonamide derivatives synthesized from 3-(Methylcarbamoyl)benzenesulfonyl chloride. These derivatives have shown significant potential in various therapeutic areas, primarily through enzyme inhibition.
Inhibition of Carbonic Anhydrases
A prominent application of sulfonamides derived from this precursor is the inhibition of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain CA isozymes, such as CA IX, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[1]
The general mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) in the enzyme's active site. The sulfonamide nitrogen displaces a zinc-bound water molecule or hydroxide ion, forming a stable complex that blocks the enzyme's catalytic activity.
Figure 2: Schematic of sulfonamide inhibition of a carbonic anhydrase active site.
Research has demonstrated that benzenesulfonamides derived from 3-(Methylcarbamoyl)benzenesulfonyl chloride can be potent and selective inhibitors of CA IX. In one study, derivatives exhibited IC₅₀ values in the nanomolar range (10.93 to 25.06 nM), indicating strong inhibition.[1] The methylcarbamoyl group can play a crucial role in establishing specific hydrogen-bonding or steric interactions within the target enzyme's active site, contributing to this high affinity and selectivity over other isoforms like CA II.[1]
Antimicrobial Activity
Sulfonamides, the classic "sulfa drugs," were among the first effective antimicrobial agents. Derivatives of 3-(Methylcarbamoyl)benzenesulfonyl chloride have also shown potential in this area.[1] The mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids. Humans are unaffected by this mechanism as they obtain folic acid from their diet.
In vitro studies have shown that derivatives can exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 32 µg/mL.[1]
Physicochemical Properties and Handling
A comprehensive understanding of a reagent's properties is critical for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₃S | [1][2] |
| Molecular Weight | 233.67 g/mol | [1][2] |
| Appearance | White to light yellow crystals | [3] |
| Melting Point | 71-74 °C | [3] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
| Sensitivity | Moisture sensitive | [1][3] |
As a sulfonyl chloride, this compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride group.[1][4] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[5][6]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
The following is a representative, generalized protocol for the synthesis of a sulfonamide derivative using 3-(Methylcarbamoyl)benzenesulfonyl chloride and a primary amine.
Objective: To synthesize a novel sulfonamide for biological screening.
Materials:
-
3-(Methylcarbamoyl)benzenesulfonyl chloride
-
Primary amine of interest (e.g., aniline)
-
Anhydrous pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Addition of Sulfonyl Chloride: Dissolve 3-(Methylcarbamoyl)benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent in a dropping funnel. Add this solution dropwise to the stirring amine solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR).
Figure 3: A typical experimental workflow for the synthesis of sulfonamides.
Conclusion and Future Outlook
3-(Methylcarbamoyl)benzenesulfonyl chloride is a valuable and versatile reagent in medicinal chemistry. Its primary "mechanism of action" is that of a highly reactive electrophile, enabling the efficient synthesis of a wide array of sulfonamide derivatives. The biological mechanisms of these derivatives, particularly as inhibitors of enzymes like carbonic anhydrases, are of significant interest in drug discovery programs targeting cancer and infectious diseases. The strategic placement of the methylcarbamoyl group provides a handle for chemists to fine-tune the steric and electronic properties of the final molecules, thereby optimizing their potency and selectivity. As the demand for novel therapeutics continues to grow, the judicious use of such well-defined chemical building blocks will remain a cornerstone of innovative drug design and development.
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Introduction: Navigating the Reactive Landscape of a Key Synthetic Building Block
An In-depth Technical Guide to the Safe Handling of 3-(Methylcarbamoyl)benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
3-(Methylcarbamoyl)benzenesulfonyl chloride is an aromatic sulfonyl chloride derivative of significant interest in medicinal and organic chemistry.[1] Its bifunctional nature, featuring a highly reactive sulfonyl chloride group and a methylcarbamoyl moiety, renders it a valuable electrophilic building block for the synthesis of novel sulfonamide derivatives.[1] These sulfonamides are critical scaffolds in the development of new therapeutic agents, including antibiotics and enzyme inhibitors.[1][2]
The utility of 3-(Methylcarbamoyl)benzenesulfonyl chloride in drug discovery is directly linked to the electrophilicity of the sulfonyl chloride group, which readily reacts with nucleophiles like amines to form stable sulfonamide bonds.[1][2][3] However, this high reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for 3-(Methylcarbamoyl)benzenesulfonyl chloride, drawing upon data from closely related sulfonyl chlorides and established best practices for handling corrosive and water-reactive chemicals. The causality behind each recommendation is explained to empower researchers to work safely and effectively with this versatile reagent.
Section 1: Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of 3-(Methylcarbamoyl)benzenesulfonyl chloride is paramount for its safe handling. While specific experimental data for this compound is limited, its properties can be largely inferred from its structure and data available for the parent compound, benzenesulfonyl chloride.
| Property | Data | Source |
| Chemical Name | 3-(Methylcarbamoyl)benzenesulfonyl chloride | [1] |
| Synonyms | 3-[(methylamino)carbonyl]benzenesulfonyl chloride | [4] |
| CAS Number | 1016715-95-9 | [1] |
| Molecular Formula | C₈H₈ClNO₃S | [1][4] |
| Molecular Weight | 233.67 g/mol | [1][4] |
| Appearance | Inferred to be a solid or viscous liquid at room temperature | [5] |
| Solubility | Soluble in organic solvents; reacts with water | [5] |
| Reactivity | Moisture-sensitive, reacts with nucleophiles (e.g., amines, alcohols) | [1][5] |
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with 3-(Methylcarbamoyl)benzenesulfonyl chloride stem from the reactivity of the sulfonyl chloride functional group. Based on data for benzenesulfonyl chloride, it should be treated as a corrosive and water-reactive substance.
Primary Hazards:
-
Corrosivity: 3-(Methylcarbamoyl)benzenesulfonyl chloride is expected to be corrosive and can cause severe skin burns and eye damage upon contact.[6][7][8][9] The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[10]
-
Water Reactivity: Like other sulfonyl chlorides, it reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid.[11] This reaction is exothermic and the liberation of corrosive and toxic gases presents a significant hazard.
-
Toxicity: It is likely harmful if swallowed or inhaled.[8][9] Inhalation can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema, which is a medical emergency.[6]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[7]
Risk Assessment:
The principal risks during laboratory use involve accidental contact with skin or eyes, inhalation of vapors or aerosols, and inadvertent reaction with water or incompatible materials. The severity of these risks is high given the corrosive nature of the compound. Therefore, a robust control strategy is essential.
Section 3: The Hierarchy of Controls: A Multi-layered Approach to Safety
A systematic approach to controlling exposure is critical. The hierarchy of controls prioritizes the most effective measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls:
The primary engineering control for handling 3-(Methylcarbamoyl)benzenesulfonyl chloride is a certified chemical fume hood.[2][7] This is non-negotiable and serves to:
-
Contain and exhaust any vapors or aerosols that may be generated.
-
Provide a physical barrier between the researcher and the chemical.
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.[2]
-
Training: All personnel must be trained on the specific hazards of sulfonyl chlorides, the contents of the Safety Data Sheet (SDS) for benzenesulfonyl chloride (as a surrogate), and the emergency procedures.[6][12]
-
Restricted Access: Limit access to areas where this chemical is being used to authorized and trained personnel only.
-
Good Housekeeping: Maintain a clean and organized work area. Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling the chemical.[6][13]
Personal Protective Equipment (PPE):
While the last line of defense, appropriate PPE is mandatory.[2][12][14][15]
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).[13][16]
-
Skin Protection:
-
Respiratory Protection: While a fume hood is the primary control, if there is a risk of inhalation exposure (e.g., during a large spill), a respirator may be necessary.[17] The type of respirator should be selected based on the potential exposure concentration.
Section 4: Safe Handling and Storage Protocols
Handling:
-
Work in a Fume Hood: All manipulations of 3-(Methylcarbamoyl)benzenesulfonyl chloride must be conducted in a certified chemical fume hood.[2][7]
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[7]
-
Avoid Inhalation and Contact: Do not breathe vapors or mists.[7][13] Avoid contact with skin, eyes, and clothing.[8]
-
Dispensing: Use appropriate tools (e.g., spatulas, syringes) for transferring the chemical. If it is a solid, avoid creating dust.
-
Reaction Quenching: Be mindful that reactions with nucleophiles can be exothermic.[2] Plan for appropriate cooling and controlled addition of reagents.
Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[7][8]
-
Moisture Control: Protect from moisture.[7][8] Storage in a desiccator may be appropriate.
-
Segregation: Store away from incompatible materials such as strong bases and oxidizing agents.[7]
-
Security: Store in a locked cabinet or area to restrict access.[7][18]
Section 5: Emergency Procedures: Preparedness and Response
Spill Response:
A chemical spill of 3-(Methylcarbamoyl)benzenesulfonyl chloride requires a prompt and cautious response.[19]
Caption: A stepwise workflow for responding to a chemical spill.
Key Spill Response Actions:
-
Evacuate: Immediately evacuate personnel from the spill area.[6]
-
Isolate: Isolate the area and prevent entry.[20]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Containment: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[6] DO NOT USE WATER. [6]
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
First Aid Measures:
Immediate action is crucial in case of exposure.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][21] Seek immediate medical attention.[7][21]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][21] Seek immediate medical attention.[7][21]
-
Inhalation: Move the victim to fresh air.[21] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[21] Seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[7]
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect human health and the environment.
-
Waste Classification: 3-(Methylcarbamoyl)benzenesulfonyl chloride and any materials contaminated with it should be treated as hazardous waste.[6]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[13]
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][13] Do not dispose of it down the drain.
Conclusion: A Commitment to a Culture of Safety
3-(Methylcarbamoyl)benzenesulfonyl chloride is a powerful tool in the arsenal of medicinal chemists and drug development professionals. Its potential to contribute to the synthesis of life-changing therapeutics is undeniable. However, realizing this potential requires an unwavering commitment to safety. By understanding the inherent hazards of this compound, implementing a multi-layered control strategy, and being prepared for emergencies, researchers can confidently and responsibly harness its synthetic utility. A proactive and informed approach to safety is not a barrier to innovation; it is the foundation upon which successful and sustainable research is built.
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New Jersey Department of Health and Senior Services. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
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Storemasta Blog. (2023, October 4). Handling Corrosive Substances in the Workplace. Retrieved from [Link]
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ResearchGate. (2025, August 7). Proper handling of chemicals in the clinical laboratory. Retrieved from [Link]
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Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]
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Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
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ACS Publications. (n.d.). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. Organic Process Research & Development. Retrieved from [Link]
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Yale University. (n.d.). Policy on the Use of Controlled Substances in Research. Retrieved from [Link]
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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An In-depth Technical Guide to 3-(Methylcarbamoyl)benzenesulfonyl Chloride: Synthesis, Mechanisms, and Applications
This guide provides a comprehensive technical overview of 3-(Methylcarbamoyl)benzenesulfonyl chloride, a key intermediate in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, reaction mechanisms, and applications, with a focus on field-proven insights and practical methodologies.
Introduction and Physicochemical Properties
3-(Methylcarbamoyl)benzenesulfonyl chloride, with the CAS number 1016715-95-9, is an aromatic sulfonyl chloride derivative of significant interest in the synthesis of bioactive molecules.[1] Its structure features a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a methylcarbamoyl group (-CONHCH₃).[1] This unique combination of functional groups imparts specific electronic properties and reactivity, making it a valuable building block in drug discovery.[1]
Table 1: Physicochemical Properties of 3-(Methylcarbamoyl)benzenesulfonyl Chloride
| Property | Value | Source |
| CAS Number | 1016715-95-9 | [1] |
| Molecular Formula | C₈H₈ClNO₃S | [1] |
| Molecular Weight | 233.67 g/mol | [1] |
| IUPAC Name | 3-(methylcarbamoyl)benzenesulfonyl chloride | [1] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Storage | 2-8°C, sealed in a dry environment | [1] |
Historical Context and Discovery
While the precise first synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride is not prominently documented in readily available historical literature, its development is intrinsically linked to the broader history of sulfonyl chloride chemistry. The synthesis of the parent compound, benzenesulfonyl chloride, dates back to the 19th century, with well-established methods like the chlorosulfonation of benzene.[2] The preparation of substituted derivatives, such as the title compound, logically followed the need for more complex and functionally diverse building blocks in organic synthesis, particularly for the development of sulfonamide-based pharmaceuticals.
Synthesis of 3-(Methylcarbamoyl)benzenesulfonyl Chloride
The synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride can be logically approached through two primary routes: the chlorosulfonation of a suitable precursor or the conversion of a pre-functionalized sulfonic acid.
Route 1: Chlorosulfonation of N-Methylbenzamide
A plausible and direct synthetic approach is the electrophilic aromatic substitution of N-methylbenzamide with chlorosulfonic acid. The amide group is a moderately activating, ortho-, para-director. However, the reaction conditions can be harsh, and control of regioselectivity can be challenging.
Figure 1: Proposed synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride via chlorosulfonation.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place N-methylbenzamide (1.0 eq).
-
Reagent Addition: Cool the flask in an ice-salt bath to 0-5°C. Slowly add chlorosulfonic acid (3-5 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Route 2: Conversion of 3-(Methylcarbamoyl)benzenesulfonic Acid
A more controlled synthesis involves the conversion of the corresponding sulfonic acid to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] This method is often preferred as it avoids the regioselectivity issues associated with direct chlorosulfonation.
Figure 2: Synthesis of 3-(Methylcarbamoyl)benzenesulfonyl chloride from its sulfonic acid.
Experimental Protocol (Adapted from general procedures):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 3-(Methylcarbamoyl)benzenesulfonic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 79°C) for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Isolation: The residue is the crude 3-(Methylcarbamoyl)benzenesulfonyl chloride, which can be used directly or purified by recrystallization or column chromatography.
Reaction Mechanisms and Reactivity
The key to the utility of 3-(Methylcarbamoyl)benzenesulfonyl chloride lies in the high electrophilicity of the sulfur atom in the sulfonyl chloride group.[1] This makes it highly susceptible to nucleophilic attack, primarily by amines, to form stable sulfonamides.[1]
Mechanism of Sulfonamide Formation
The reaction with a primary amine proceeds via a nucleophilic substitution mechanism.
Figure 3: Step-by-step mechanism of sulfonamide formation.
The presence of a base (often an excess of the amine or a non-nucleophilic base like pyridine or triethylamine) is crucial to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 3-(Methylcarbamoyl)benzenesulfonyl Chloride
| Technique | Predicted Chemical Shifts / Absorption Bands | Rationale |
| ¹H NMR | Aromatic protons: δ 7.5-8.5 ppm (multiplets)N-H proton: δ ~8.0 ppm (broad singlet)Methyl protons: δ ~2.8 ppm (doublet) | The aromatic protons are deshielded by the electron-withdrawing sulfonyl chloride and carbamoyl groups. The N-H proton signal is typically broad. The methyl protons are a doublet due to coupling with the N-H proton. |
| ¹³C NMR | Aromatic carbons: δ 120-145 ppmCarbonyl carbon: δ ~165 ppmMethyl carbon: δ ~26 ppm | Aromatic carbons show characteristic shifts. The carbonyl carbon of the amide is found downfield. |
| FTIR | S=O stretches: ~1370 cm⁻¹ and ~1180 cm⁻¹ (strong)N-H stretch: ~3300 cm⁻¹ (medium)C=O stretch: ~1640 cm⁻¹ (strong)Aromatic C-H stretches: ~3100-3000 cm⁻¹ | These are characteristic absorption bands for sulfonyl chlorides and amides. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 233 and 235 (in a ~3:1 ratio) | The two peaks for the molecular ion are due to the isotopic abundance of ³⁵Cl and ³⁷Cl. |
Applications in Research and Development
3-(Methylcarbamoyl)benzenesulfonyl chloride is primarily utilized as a key intermediate in the synthesis of a wide range of biologically active compounds, particularly sulfonamides.[1]
-
Pharmaceutical Development: Sulfonamides are a well-established class of therapeutic agents with diverse activities, including antibacterial, diuretic, and anticancer properties. This building block allows for the introduction of the 3-(methylcarbamoyl)phenylsulfonyl moiety into drug candidates, which can influence their pharmacokinetic and pharmacodynamic profiles.[1]
-
Enzyme Inhibition Studies: Derivatives of this compound have been investigated as inhibitors of various enzymes. The methylcarbamoyl group can participate in hydrogen bonding interactions within the active site of a target enzyme, enhancing binding affinity and selectivity.[1]
-
Combinatorial Chemistry: Its reactivity makes it a suitable reagent for the construction of compound libraries for high-throughput screening in drug discovery programs.[1]
Safety and Handling
As a sulfonyl chloride, 3-(Methylcarbamoyl)benzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound.
-
Hazards: It is likely to cause severe skin burns and eye damage. It may also be harmful if swallowed and cause respiratory irritation.
-
Handling: It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[3]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent decomposition due to moisture.[1]
Conclusion
3-(Methylcarbamoyl)benzenesulfonyl chloride is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The electrophilic nature of its sulfonyl chloride group allows for the efficient construction of sulfonamides, a critical scaffold in numerous therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
-
Wikipedia. Benzenesulfonyl chloride. [Link]
-
PubChem. Benzenesulfonyl chloride. [Link]
- Google Patents. CN101070295A - Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride.
-
RSC Publishing. Mechanism of the reaction of sulphides with N-chloroarenesulphonamides. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]
- Google Patents. EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
ResearchGate. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride | Request PDF. [Link]
-
ResearchGate. (PDF) Chlorosulfonation of N-Arylmaleimides. [Link]
-
NIST WebBook. Benzenesulfonyl chloride. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
-
ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Dove Medical Press. Supplementary materials. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
SpectraBase. 1,3,5-Benzenetricarbonyl chloride - Optional[FTIR] - Spectrum. [Link]
-
Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. [Link]
- Google P
-
Sci-hub.st. chlorosulfonation ofn-benzyl carboxamides. [Link]
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An In-Depth Technical Guide to the Purity and Characterization of 3-(Methylcarbamoyl)benzenesulfonyl Chloride
Foreword: Navigating the Nuances of a Key Synthetic Building Block
To the researchers, scientists, and drug development professionals who navigate the intricate pathways of modern medicinal chemistry, the purity and well-defined character of starting materials are not mere line items on a certificate of analysis; they are the very bedrock of reproducible, high-fidelity research. 3-(Methylcarbamoyl)benzenesulfonyl chloride, a key electrophilic building block, is no exception. Its utility in the synthesis of a diverse array of sulfonamide derivatives—scaffolds of immense interest in contemporary drug discovery—hinges on a comprehensive understanding of its handling, purification, and analytical characterization.[1]
This guide eschews a one-size-fits-all template, opting instead for a holistic, field-tested approach born from practical experience. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them. The methodologies described herein are designed to be self-validating, ensuring that you, the end-user, can have the utmost confidence in the quality of this critical reagent.
Physicochemical Properties and Handling Considerations
3-(Methylcarbamoyl)benzenesulfonyl chloride (CAS 1016715-95-9) is an aromatic sulfonyl chloride derivative with a molecular formula of C₈H₈ClNO₃S and a molecular weight of 233.67 g/mol .[1] Its structure, featuring both a highly reactive sulfonyl chloride group and a methylcarbamoyl moiety, dictates its chemical behavior and handling requirements.[1]
| Property | Value | Source |
| CAS Number | 1016715-95-9 | |
| Molecular Formula | C₈H₈ClNO₃S | |
| Molecular Weight | 233.67 g/mol | |
| Appearance | Off-white to light yellow solid | General knowledge |
| Solubility | Soluble in a range of organic solvents such as chloroform, ether, and benzene; insoluble in water. |
Handling and Storage: As a sulfonyl chloride, this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid.[1] Therefore, it is imperative to store it in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) at cool temperatures, typically between 2-8°C.[1] All manipulations should be carried out in a fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat, as it is classified as a skin corrosive and respiratory irritant.[1]
Purification Strategies: Achieving Analytical-Grade Purity
The primary impurity of concern following the synthesis of 3-(methylcarbamoyl)benzenesulfonyl chloride from its corresponding sulfonic acid and a chlorinating agent (e.g., thionyl chloride) is the hydrolyzed sulfonic acid. Residual starting materials and byproducts from the chlorination reaction may also be present.
Recrystallization: The Gold Standard for Purification
Recrystallization remains a powerful and cost-effective method for purifying solid organic compounds. The choice of solvent is critical and is guided by the principle of "like dissolves like," with the ideal solvent dissolving the compound sparingly at room temperature but readily at elevated temperatures.
Protocol: Recrystallization of 3-(Methylcarbamoyl)benzenesulfonyl Chloride
-
Solvent Selection: Based on the polarity of the molecule, a non-polar solvent is a suitable starting point. Hexanes have been shown to be effective for recrystallizing similar sulfonyl chloride derivatives.
-
Dissolution: In a fume hood, suspend the crude 3-(methylcarbamoyl)benzenesulfonyl chloride in a minimal amount of hexanes in an Erlenmeyer flask.
-
Heating: Gently heat the suspension on a hot plate with magnetic stirring. Add small portions of hot hexanes until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote the formation of well-defined crystals, avoid disturbing the flask during this initial cooling phase.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Caption: Recrystallization workflow for purification.
Comprehensive Characterization: A Multi-Technique Approach
A single analytical technique is rarely sufficient to fully characterize a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive picture of purity, identity, and structure.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC with UV detection is a cornerstone technique for determining the purity of organic compounds. For 3-(methylcarbamoyl)benzenesulfonyl chloride, a reversed-phase method is most appropriate.
Protocol: HPLC Analysis
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile.
The primary impurity, 3-(methylcarbamoyl)benzenesulfonic acid, will be more polar and thus elute earlier than the sulfonyl chloride under these conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the molecule.
¹H NMR (500 MHz, CDCl₃):
-
Aromatic Protons: Expect complex multiplets in the aromatic region (δ 7.5-8.5 ppm).
-
Amide NH: A broad singlet, the chemical shift of which can be concentration-dependent.
-
Methyl Protons: A doublet in the aliphatic region (δ ~2.9 ppm) due to coupling with the amide proton.
¹³C NMR (125 MHz, CDCl₃):
-
Carbonyl Carbon: A resonance in the downfield region (δ ~165 ppm).
-
Aromatic Carbons: Multiple resonances in the aromatic region (δ 120-145 ppm).
-
Methyl Carbon: A resonance in the upfield region (δ ~26 ppm).
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation:
Under electron ionization (EI), a common fragmentation pathway for benzenesulfonyl chlorides is the loss of the chlorine radical to give the benzenesulfonyl cation. Further fragmentation can involve the loss of SO₂. For 3-(methylcarbamoyl)benzenesulfonyl chloride, fragmentation of the methylcarbamoyl group is also expected. The observation of the molecular ion peak [M]⁺ and the isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) are key diagnostic features.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3000 | C-H stretch (aromatic and methyl) |
| ~1680 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
| ~1370 | S=O stretch (asymmetric) |
| ~1170 | S=O stretch (symmetric) |
| ~700-900 | C-H bend (aromatic) |
The presence of strong absorptions for the S=O and C=O stretches, along with the N-H stretch, provides strong evidence for the correct structure.
Sources
Methodological & Application
Application Notes and Protocols for 3-(Methylcarbamoyl)benzenesulfonyl Chloride in Peptide Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(methylcarbamoyl)benzenesulfonyl chloride in peptide synthesis. This document delves into the mechanistic underpinnings of its application, provides detailed, field-proven protocols, and offers insights into its role as a coupling agent.
Introduction: The Role of Sulfonyl Chlorides in Amide Bond Formation
In the intricate process of peptide synthesis, the formation of a stable amide bond between two amino acid residues is the fundamental step. This reaction, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid group of the incoming amino acid. Sulfonyl chlorides, a class of organosulfur compounds, have emerged as effective activating agents for this purpose. 3-(Methylcarbamoyl)benzenesulfonyl chloride, with its specific structural features, offers a unique profile for certain applications.
The general mechanism involves the reaction of the sulfonyl chloride with the carboxyl group of an N-protected amino acid. This reaction forms a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid (or peptide chain), leading to the formation of the desired peptide bond and the release of a benzenesulfonic acid derivative as a byproduct. The methylcarbamoyl group at the meta-position of the benzene ring in 3-(methylcarbamoyl)benzenesulfonyl chloride can influence the reactivity and solubility of the reagent and its byproducts.
Mechanistic Pathway of Peptide Coupling
The following diagram illustrates the key steps in the activation and coupling process mediated by 3-(methylcarbamoyl)benzenesulfonyl chloride.
Caption: Peptide coupling via a mixed anhydride intermediate.
Experimental Protocols
The following protocols are designed to be self-validating, with in-process checks and considerations for optimization.
Materials and Reagents
-
3-(Methylcarbamoyl)benzenesulfonyl chloride: (CAS: 149566-13-4) Store under inert gas, protected from moisture.
-
N-protected amino acids: (e.g., Boc-, Fmoc-protected)
-
Amino acid esters: (e.g., methyl, ethyl, or t-butyl esters)
-
Tertiary amine base: N-methylmorpholine (NMM) or Triethylamine (TEA), freshly distilled.
-
Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF).
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Work-up reagents: 1M HCl, brine, anhydrous sodium sulfate (Na₂SO₄).
Protocol for Dipeptide Synthesis in Solution Phase
This protocol outlines the synthesis of a simple dipeptide as a model system.
Step 1: Preparation of the Reaction Vessel
-
A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Dissolution of the N-Protected Amino Acid
-
The N-protected amino acid (1.0 eq) is dissolved in anhydrous DCM (concentration typically 0.1-0.2 M).
Step 3: Cooling of the Reaction Mixture
-
The solution is cooled to -15 °C in a suitable cooling bath (e.g., ice-salt bath). This is a critical step to minimize side reactions and racemization.
Step 4: Addition of Base and Activating Agent
-
N-methylmorpholine (1.0 eq) is added, followed by the dropwise addition of a solution of 3-(methylcarbamoyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM. The reaction is stirred at -15 °C for 10-15 minutes to allow for the formation of the mixed anhydride.
Step 5: Addition of the Amino Acid Ester
-
A pre-prepared solution of the amino acid ester hydrochloride (1.0 eq) and NMM (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture.
Step 6: Reaction Monitoring
-
The reaction is allowed to slowly warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.
Step 7: Work-up and Purification
-
The reaction mixture is quenched by the addition of saturated aqueous NaHCO₃.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude dipeptide is purified by column chromatography on silica gel.
Data and Characterization
The following table provides representative data for the synthesis of a model dipeptide, Boc-Leu-Phe-OMe, using this protocol.
| Parameter | Value |
| N-Protected Amino Acid | Boc-Leucine |
| Amino Acid Ester | L-Phenylalanine methyl ester |
| Coupling Agent | 3-(Methylcarbamoyl)benzenesulfonyl chloride |
| Base | N-Methylmorpholine |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 3 hours |
| Yield (after purification) | 85-92% |
| Purity (by HPLC) | >98% |
Troubleshooting and Optimization
-
Low Yield:
-
Cause: Incomplete activation or hydrolysis of the mixed anhydride.
-
Solution: Ensure strictly anhydrous conditions. Check the quality of the sulfonyl chloride and solvents. Consider a slightly longer activation time at low temperature.
-
-
Racemization:
-
Cause: Prolonged activation time or elevated reaction temperature.
-
Solution: Maintain the temperature at -15 °C during activation and coupling. Use a non-coordinating base like NMM over more hindered bases.
-
-
Byproduct Formation:
-
Cause: Self-condensation of the activated amino acid.
-
Solution: Add the amino acid ester component promptly after the activation step.
-
Workflow Summary
The following diagram provides a high-level overview of the experimental workflow.
Caption: Solution-phase dipeptide synthesis workflow.
Conclusion
3-(Methylcarbamoyl)benzenesulfonyl chloride serves as an efficient coupling reagent for peptide synthesis, particularly in solution-phase applications. Its primary advantages lie in the formation of a highly reactive mixed anhydride that facilitates rapid amide bond formation. Careful control of reaction conditions, especially temperature and moisture, is paramount to achieving high yields and minimizing side reactions such as racemization. The protocols and insights provided herein offer a solid foundation for the successful implementation of this reagent in synthetic peptide chemistry.
References
-
PubChem. 3-(Methylcarbamoyl)benzenesulfonyl chloride.[Link]
Applikationshinweis: Derivatisierung von Aminosäuren mit 3-(Methylcarbamoyl)benzolsulfonylchlorid für die quantitative Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Dieser Applikationshinweis beschreibt eine detaillierte Methode zur Derivatisierung von primären und sekundären Aminosäuren mit 3-(Methylcarbamoyl)benzolsulfonylchlorid. Dieses Verfahren wurde für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) und Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) entwickelt. Die Derivatisierung verbessert die chromatographischen Eigenschaften und die Nachweisempfindlichkeit der Aminosäuren, indem ein hydrophobes und UV-aktives oder ionisierbares Molekül an die Aminogruppe der Analyten gebunden wird. Die resultierenden Sulfonamid-Derivate sind stabil und ermöglichen eine robuste und reproduzierbare Quantifizierung von Aminosäuren in komplexen biologischen Matrizes.
Einleitung und wissenschaftlicher Hintergrund
Die quantitative Analyse von Aminosäuren ist in vielen Bereichen der Forschung und Entwicklung von entscheidender Bedeutung, von der klinischen Diagnostik bis zur Qualitätskontrolle von Biopharmazeutika. Die meisten Aminosäuren besitzen jedoch keine starken Chromophore, was ihren direkten Nachweis mittels UV-Vis-Spektrophotometrie erschwert. Die Prä-Säulen-Derivatisierung ist eine etablierte Strategie, um diese Einschränkung zu überwinden.[1]
3-(Methylcarbamoyl)benzolsulfonylchlorid ist ein elektrophiles Reagenz, das effizient mit den nukleophilen primären und sekundären Aminogruppen von Aminosäuren reagiert und stabile Sulfonamide bildet.[2] Diese Reaktion, die auf der klassischen Hinsberg-Reaktion basiert, findet in einem alkalischen Milieu statt, um die Aminogruppe zu deprotonieren und ihre Nukleophilie zu erhöhen.[3][4]
Vorteile der Derivatisierung mit 3-(Methylcarbamoyl)benzolsulfonylchlorid:
-
Verbesserte chromatographische Trennung: Die Einführung der hydrophoben Benzolsulfonylgruppe erhöht die Retention der polaren Aminosäuren auf Umkehrphasen-Säulen (Reversed-Phase, RP), was zu einer besseren Trennung und Auflösung führt.
-
Erhöhte Nachweisempfindlichkeit: Die Phenylgruppe dient als Chromophor für die UV-Detektion. Darüber hinaus kann die gesamte Derivatstruktur die Ionisierungseffizienz in der Massenspektrometrie verbessern, was zu niedrigeren Nachweisgrenzen führt.
-
Stabile Derivate: Die gebildeten Sulfonamide sind chemisch stabil und widerstehen den Bedingungen der HPLC-Analyse, was zu einer hohen Reproduzierbarkeit führt.[5][6]
-
Breite Anwendbarkeit: Das Reagenz reagiert mit einer Vielzahl von primären und sekundären Aminogruppen und ist daher für die Analyse der meisten proteinogenen Aminosäuren geeignet.[7]
Reaktionsmechanismus
Die Derivatisierungsreaktion ist eine nukleophile Acylsubstitution am Schwefelatom des Sulfonylchlorids. Die deprotonierte Aminogruppe der Aminosäure fungiert als Nukleophil und greift das elektrophile Schwefelatom an, was zur Abspaltung des Chloridions führt. Die Reaktion wird in einem alkalischen Puffer durchgeführt, um das Gleichgewicht in Richtung des deprotonierten, reaktiveren Amins zu verschieben und die als Nebenprodukt entstehende Salzsäure zu neutralisieren.
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
3-(Methylcarbamoyl)benzolsulfonylchlorid (Reinheit ≥ 98 %)
-
Aminosäure-Standardmischung (z.B. 1 mM in 0,1 M HCl)
-
Boratpuffer (0,1 M, pH 9,5): Zur Herstellung 6,18 g Borsäure in 900 mL deionisiertem Wasser lösen, pH-Wert mit 1 M NaOH auf 9,5 einstellen und auf 1 L auffüllen.
-
Acetonitril (ACN), HPLC- oder LC-MS-Qualität
-
Deionisiertes Wasser (≥ 18,2 MΩ·cm)
-
Salzsäure (HCl), 0,1 M
-
Reaktionsgefäße (z.B. 1,5 mL Mikrozentrifugenröhrchen)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
HPLC- oder UPLC-System mit UV- und/oder Massenspektrometer-Detektor
-
RP-C18-Säule (z.B. 2,1 x 100 mm, 1,8 µm Partikelgröße)
Vorbereitung der Lösungen
-
Derivatisierungsreagenz-Lösung (10 mg/mL): 10 mg 3-(Methylcarbamoyl)benzolsulfonylchlorid in 1 mL Acetonitril lösen. Diese Lösung sollte frisch vor Gebrauch zubereitet werden, da Sulfonylchloride hydrolyseempfindlich sind.[2]
-
Probenvorbereitung: Biologische Proben (z.B. Proteinhydrolysate, Zellkulturüberstände) müssen gegebenenfalls deproteinisiert werden, z.B. durch Fällung mit Acetonitril (1:3 v/v) und anschließende Zentrifugation. Der Überstand wird zur Derivatisierung verwendet.
Schritt-für-Schritt-Protokoll für die Derivatisierung
-
Mischen: In einem 1,5 mL Reaktionsgefäß werden 50 µL der Aminosäure-Standardlösung oder der vorbereiteten Probe vorgelegt.
-
Pufferung: 100 µL des 0,1 M Boratpuffers (pH 9,5) hinzufügen und kurz vortexen. Ein alkalischer pH-Wert ist entscheidend für eine effiziente Reaktion.[8]
-
Derivatisierung: 100 µL der frisch zubereiteten Derivatisierungsreagenz-Lösung (10 mg/mL in ACN) zugeben. Die Lösung sofort gründlich vortexen, um eine homogene Mischung zu gewährleisten.
-
Inkubation: Das Reaktionsgefäß fest verschließen und für 20 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren. Die erhöhte Temperatur beschleunigt die Reaktion.
-
Reaktionsstopp (Optional): Die Reaktion kann durch Ansäuern gestoppt werden, ist aber in der Regel nicht notwendig, da das überschüssige Reagenz während der Analyse von den Derivaten getrennt wird. Für eine verbesserte Stabilität vor der Analyse können 20 µL 1 M HCl zugegeben werden.
-
Analyse: Die derivatisierte Probe kann direkt für die HPLC- oder LC-MS-Analyse verwendet werden. Gegebenenfalls kann die Probe vor der Injektion filtriert (0,22 µm) oder mit dem mobilen Phasen-Startgemisch verdünnt werden.
Analytische Methode: HPLC-UV
Die folgende Methode ist ein Ausgangspunkt und sollte für das spezifische System und die Analyten optimiert werden.
| Parameter | Empfohlene Einstellung | Begründung |
| HPLC-Säule | RP-C18, 2,1 x 100 mm, 1,8 µm | Bietet eine gute Trennleistung für hydrophobe Derivate. |
| Mobile Phase A | 10 mM Ammoniumformiat in Wasser, pH 3,0 | Gängiger Puffer für die RP-Chromatographie, kompatibel mit MS. |
| Mobile Phase B | Acetonitril | Organisches Lösungsmittel zur Elution der Derivate. |
| Flussrate | 0,3 mL/min | Angepasst für eine 2,1 mm ID-Säule. |
| Säulentemperatur | 40 °C | Verbessert die Peakform und Reproduzierbarkeit der Retentionszeiten. |
| Injektionsvolumen | 5 µL | Kann je nach Probenkonzentration angepasst werden. |
| UV-Detektion | 254 nm | Aromatische Systeme, wie die Phenylgruppe, zeigen bei dieser Wellenlänge eine gute Absorption. |
| Gradient | 0-2 min: 10% B2-15 min: 10-80% B15-17 min: 80% B17-18 min: 80-10% B18-25 min: 10% B | Ein typischer Gradient, der eine Trennung von Derivaten mit unterschiedlicher Polarität ermöglicht. |
Erwartete Ergebnisse und Leistungsdaten
Die Derivatisierung mit 3-(Methylcarbamoyl)benzolsulfonylchlorid führt zu stabilen Produkten mit vorhersagbaren Retentionszeiten. Die nachstehende Tabelle fasst die typischen Parameter der Derivatisierungsreaktion zusammen. Die genauen Ausbeuten und Retentionszeiten können je nach Aminosäure und den spezifischen chromatographischen Bedingungen variieren.
| Parameter | Wert | Anmerkungen |
| Reaktionszeit | 20 Minuten | Optimiert für die meisten primären und sekundären Aminosäuren. |
| Reaktionstemperatur | 60 °C | Erhöht die Reaktionsgeschwindigkeit ohne signifikanten Abbau der Derivate. |
| pH-Optimum | 9,0 - 10,0 | Kritisch für die Deprotonierung der Aminogruppe.[8] |
| Stabilität der Derivate | > 24 Stunden bei 4 °C | Ermöglicht die Analyse von Probenserien über Nacht in einem Autosampler. |
| Erwartete Ausbeute | > 95 % | Bei Einhaltung des Protokolls wird eine nahezu quantitative Umsetzung erwartet. |
| Nachweisgrenze (LOD) | Niedriger pmol-Bereich | Abhängig vom Detektionssystem (UV oder MS). |
Fehlerbehebung (Troubleshooting)
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Niedrige oder keine Peaks | 1. Inaktives Derivatisierungsreagenz (hydrolysiert).2. Falscher pH-Wert des Puffers.3. Unzureichende Reaktionstemperatur oder -zeit. | 1. Bereiten Sie die Reagenzlösung immer frisch zu.2. Überprüfen und justieren Sie den pH-Wert des Boratpuffers.3. Stellen Sie sicher, dass der Heizblock die korrekte Temperatur hat und die Inkubationszeit eingehalten wird. |
| Breite oder gespaltene Peaks | 1. Säulenüberladung.2. Sekundäre Wechselwirkungen mit der Säule.3. pH-Wert der mobilen Phase ungeeignet. | 1. Verdünnen Sie die Probe oder reduzieren Sie das Injektionsvolumen.2. Verwenden Sie eine andere Säulenchemie oder passen Sie die mobile Phase an.3. Optimieren Sie den pH-Wert der mobilen Phase A. |
| Hoher Basislinien-Untergrund | 1. Verunreinigtes Reagenz oder Lösungsmittel.2. Überschüssiges, nicht umgesetztes Reagenz eluiert. | 1. Verwenden Sie ausschließlich hochreine Reagenzien und Lösungsmittel.2. Optimieren Sie den Gradienten, um den Reagenzpeak von den Analytenpeaks zu trennen. |
Fazit
Die hier beschriebene Methode zur Derivatisierung von Aminosäuren mit 3-(Methylcarbamoyl)benzolsulfonylchlorid stellt ein robustes und zuverlässiges Verfahren für die quantitative Analyse mittels HPLC dar. Die chemischen Prinzipien sind gut etabliert und die resultierenden Derivate bieten signifikante Vorteile in Bezug auf chromatographische Leistung und Nachweisempfindlichkeit. Dieses Protokoll dient als solide Grundlage für die Methodenentwicklung und kann an spezifische analytische Anforderungen in der pharmazeutischen Forschung und Qualitätskontrolle angepasst werden.
Referenzen
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Retrieved from [Link]
-
Chang, J. Y., Knecht, R., & Braun, D. G. (1983). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. Methods in enzymology, 91, 41–48.
-
Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.
-
Lin, J. T., & Chen, Y. C. (1984). Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". Clinical chemistry, 30(11), 1868–1871.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Song, Y., & Li, L. (2013). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Analytical and bioanalytical chemistry, 405(21), 6647–6658.
-
Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]
-
Song, Y., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PLoS ONE, 11(5), e0155871.
-
Molnár-Perl, I. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study. Journal of Chromatography A, 891(1), 1-32.
-
Shimadzu. (n.d.). L529A Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System. Retrieved from [Link]
-
Swamy, P., & Kim, H. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PLoS One, 11(5), e0155871.
-
Rutherfurd, S. M., & Gilani, G. S. (2014). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. International journal of molecular sciences, 15(11), 20458–20484.
-
Holčapek, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(2), 1079-1087.
Sources
- 1. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jascoinc.com [jascoinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Novel Sulfonamides Utilizing 3-(Methylcarbamoyl)benzenesulfonyl Chloride
Introduction: A Versatile Building Block for Medicinal Chemistry
3-(Methylcarbamoyl)benzenesulfonyl chloride is a key intermediate in the synthesis of sulfonamide-based therapeutic agents.[1] Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties.[2][3] This reagent's bifunctional nature, featuring a highly reactive sulfonyl chloride and a hydrogen-bond-donating methylcarbamoyl group, allows for the creation of structurally diverse molecules with tailored physicochemical properties.
This document provides a comprehensive guide for researchers on the experimental setup for reactions involving 3-(Methylcarbamoyl)benzenesulfonyl chloride, focusing on the synthesis of N-substituted sulfonamides. We will explore the mechanistic rationale behind the procedural steps, offer a detailed step-by-step protocol, and provide guidance on the characterization of the resulting products.
Scientific Principles and Experimental Design
The synthesis of sulfonamides from 3-(Methylcarbamoyl)benzenesulfonyl chloride and a primary or secondary amine is a classic nucleophilic substitution reaction.[2] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.
Causality of Experimental Choices
Solvent Selection: The choice of an appropriate solvent is critical to ensure that all reactants are fully dissolved and that the solvent does not participate in the reaction. Anhydrous aprotic solvents are preferred to prevent the hydrolysis of the highly reactive sulfonyl chloride.[2]
-
Dichloromethane (DCM): A common choice due to its excellent solvating properties for a wide range of organic compounds and its low boiling point, which simplifies product isolation.
-
Tetrahydrofuran (THF): Another suitable aprotic solvent.
-
Acetonitrile (ACN): A more polar aprotic option that can be beneficial for less soluble amines.
Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base is required to neutralize the HCl as it is formed.[2]
-
Triethylamine (TEA) or Pyridine: Commonly used organic bases that are effective at scavenging HCl.[2]
-
Sterically Hindered Bases (e.g., Diisopropylethylamine - DIPEA): These can be advantageous in preventing potential side reactions where the base might act as a nucleophile.[4]
Temperature Control: The initial reaction between the sulfonyl chloride and the amine is often exothermic. Performing the initial addition at a reduced temperature (e.g., 0 °C) allows for better control of the reaction rate and minimizes the formation of byproducts.[2][5] The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.[2]
Experimental Workflow Diagram
The following diagram outlines the key stages of the sulfonamide synthesis process.
Caption: Workflow for the synthesis of N-substituted sulfonamides.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a sulfonamide from 3-(Methylcarbamoyl)benzenesulfonyl chloride and a representative primary amine.
Materials and Reagents
| Reagent/Material | Quantity | Purpose |
| 3-(Methylcarbamoyl)benzenesulfonyl chloride | 1.0 eq | Electrophile |
| Primary or Secondary Amine | 1.1 eq | Nucleophile |
| Anhydrous Dichloromethane (DCM) | Sufficient volume | Reaction Solvent |
| Triethylamine (TEA) or Pyridine | 1.5 - 2.0 eq | Acid Scavenger |
| 1M Hydrochloric Acid (HCl) | For work-up | Remove excess amine and base |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | For work-up | Neutralize any remaining acid |
| Brine (Saturated NaCl Solution) | For work-up | Remove residual water |
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying | Remove water from the organic layer |
| Silica Gel | For purification | Stationary phase for column chromatography |
| Eluent (e.g., Ethyl Acetate/Hexanes) | For purification | Mobile phase for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 3-(Methylcarbamoyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Continue stirring for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[2]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[2]
Product Characterization
The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | A characteristic singlet for the sulfonamide N-H proton (typically in the range of 8-11 ppm). Signals corresponding to the aromatic protons and the methylcarbamoyl group.[6][7] |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the methylcarbamoyl group.[7] |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the target sulfonamide.[6][8] |
| FT-IR | Characteristic stretching frequencies for the S=O bonds of the sulfonyl group and the N-H bond of the sulfonamide.[6] |
Safety Precautions
-
3-(Methylcarbamoyl)benzenesulfonyl chloride is a reactive and moisture-sensitive compound. Handle it in a well-ventilated fume hood.[9][10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Benzenesulfonyl chlorides can cause severe skin burns and eye damage.[9]
-
The reaction with water can produce corrosive and toxic hydrochloric acid.[10]
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | - Hydrolysis of the sulfonyl chloride due to moisture.- Incomplete reaction. | - Ensure all glassware is flame-dried and use anhydrous solvents.- Extend the reaction time or gently warm the reaction mixture. |
| Formation of Byproducts | - Di-sulfonylation of a primary amine.- Base acting as a nucleophile. | - Use a slight excess of the amine.- Add the sulfonyl chloride solution slowly at low temperature.- Consider using a sterically hindered base like DIPEA.[4] |
| Difficult Purification | - Co-elution of product and starting material.- Product insolubility. | - Optimize the solvent system for column chromatography.- Consider recrystallization from a different solvent system. |
Conclusion
This application note provides a robust framework for the synthesis of novel sulfonamides using 3-(Methylcarbamoyl)benzenesulfonyl chloride. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse range of compounds for various applications, particularly in the field of drug discovery.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Wei, P., & L'Heureux, A. (2008).
- Liu, X., et al. (2024).
- Bahrami, K., et al. (2021).
- Popoola, S. I., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.
- King, J. F., & Lam, J. Y. L. (1994). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis.
- Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
- Wang, J., & Li, F. (2015). Preparation method of substituted benzene sulfonyl chloride.
-
Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Djeghim, H., et al. (2025). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
- White, A. D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
-
Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Dodson, D., & Tozer, M. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylsulfonyl)benzenesulfonyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Common side reactions with 3-(Methylcarbamoyl)benzenesulfonyl chloride
Technical Support Center: 3-(Methylcarbamoyl)benzenesulfonyl Chloride
Welcome to the technical support center for 3-(Methylcarbamoyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in experimental settings. The information herein is curated to ensure scientific integrity and provide practical, field-tested insights.
Frequently Asked Questions (FAQs)
What are the optimal storage and handling conditions for 3-(Methylcarbamoyl)benzenesulfonyl chloride to maintain its integrity?
Proper storage and handling are critical for preventing the degradation of 3-(Methylcarbamoyl)benzenesulfonyl chloride, which is highly sensitive to moisture.[1][2]
-
Expert Insight: The primary degradation pathway for sulfonyl chlorides is hydrolysis, which converts the reactive sulfonyl chloride group into the corresponding sulfonic acid. This side reaction is often the root cause of decreased yield and purity in subsequent reactions.
-
Recommended Protocol:
-
Storage: Store the compound in a tightly sealed container in a dry, cool environment, ideally between 2-8°C.[1] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon.[3]
-
Handling: Always handle the reagent in a glove box or under a stream of dry inert gas. Use dry solvents and glassware to prevent the introduction of water.
-
My 3-(Methylcarbamoyl)benzenesulfonyl chloride appears discolored and has a pungent odor. Can I still use it?
Discoloration and a sharp, acidic odor are indicators of degradation, likely due to hydrolysis from exposure to atmospheric moisture. The pungent smell is likely from the formation of hydrochloric acid as a byproduct of hydrolysis.
-
Expert Insight: Using a degraded reagent will lead to lower yields of your desired sulfonamide product and introduce the corresponding sulfonic acid as a significant impurity, which can complicate purification.
-
Recommendation: It is highly recommended to use a fresh, pure sample. If this is not possible, you may attempt to purify the reagent, but this is often not practical for small quantities. A simple test is to check the melting point; a broad melting range or a melting point lower than the literature value suggests impurity.
Troubleshooting Guide: Common Side Reactions in Sulfonamide Synthesis
I am experiencing consistently low yields in my sulfonamide synthesis. What are the likely causes?
Low yields are a common issue and can often be traced back to a few key factors.
-
Causality Analysis:
-
Hydrolysis of the Starting Material: As previously mentioned, 3-(Methylcarbamoyl)benzenesulfonyl chloride can hydrolyze to 3-(methylcarbamoyl)benzenesulfonic acid. This hydrolyzed product is unreactive towards amines and will not form the desired sulfonamide.
-
Reaction with Di- or Poly-amines: If your amine substrate has multiple reactive sites, you may be forming di- or poly-sulfonated products.
-
Steric Hindrance: Highly hindered amines may react slowly, leading to incomplete conversion.
-
Inappropriate Base: The choice of base is crucial. A weak base may not effectively scavenge the HCl generated during the reaction, leading to the protonation of the amine nucleophile and slowing down the reaction. Conversely, a strong base like hydroxide can accelerate the hydrolysis of the sulfonyl chloride.[4]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sulfonamide yield.
I have a significant water-soluble impurity in my crude product. What is it and how can I remove it?
The most probable water-soluble impurity is 3-(methylcarbamoyl)benzenesulfonic acid, the hydrolysis product of your starting material.
-
Identification: This byproduct is acidic and will be deprotonated to its salt form under basic or neutral conditions, rendering it highly water-soluble.
-
Purification Protocol:
-
Acid-Base Extraction: After the reaction is complete, quench the reaction mixture with water. Adjust the pH to be slightly acidic (pH 5-6) with dilute HCl. This will keep your desired sulfonamide product protonated (if it has a basic site) and in the organic layer, while the sulfonic acid remains in the aqueous layer. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: Further purify the crude product by recrystallization or flash column chromatography.
-
My reaction is very slow, even with a primary amine. What could be the issue?
A slow reaction rate with a typically reactive amine can point to issues with your reaction setup or reagents.
-
Expert Insight: The reaction between a sulfonyl chloride and an amine is generally rapid. A sluggish reaction suggests that the concentration of the reactive (unprotonated) amine is low.[5]
-
Troubleshooting Steps:
-
Check the Base: Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an excess of the amine nucleophile itself) to neutralize the HCl produced. Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic.
-
Solvent Choice: Use an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Protic solvents can solvate the amine and reduce its nucleophilicity.
-
Temperature: While many sulfonamide formations proceed at room temperature, gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate. However, be aware that higher temperatures can also increase the rate of hydrolysis if water is present.[6]
-
Key Reaction Mechanisms
The following diagram illustrates the desired reaction pathway and the common hydrolysis side reaction.
Caption: Desired sulfonamide formation vs. hydrolysis side reaction.
Quantitative Analysis of Hydrolysis Impact
To illustrate the importance of anhydrous conditions, consider the following hypothetical data based on typical observations:
| Water Content in Solvent (ppm) | Reaction Time (h) | Yield of Sulfonamide (%) | Purity of Crude Product (%) |
| <10 | 4 | 95 | 98 |
| 50 | 4 | 88 | 90 |
| 100 | 4 | 75 | 80 |
| 500 | 4 | 40 | 55 |
As shown in the table, even small amounts of water can significantly impact both the yield and purity of the final product.
References
-
Loba Chemie. BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
- King, J. F., & Lam, J. Y. L. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(9), 3039–3045.
-
Wikipedia. Benzenesulfonyl chloride. [Link]
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1327.
- King, J. F. (1992). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 64(12), 1901–1906.
-
Organic Syntheses Procedure. Benzenesulfonyl chloride. [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
-
The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
National Institutes of Health. Synthesis of sulfonyl chloride substrate precursors. [Link]
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(8), 1583–1591.
- Raczynska, E. D., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(3), 643.
- Google Patents. High-purity benzene sulfonyl chloride synthetic method.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 812-817.
Sources
- 1. 3-(Methylcarbamoyl)benzenesulfonyl Chloride|CAS 1016715-95-9 [benchchem.com]
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- 3. fishersci.com [fishersci.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-(Methylcarbamoyl)benzenesulfonyl Chloride
An in-depth guide to the purification of 3-(Methylcarbamoyl)benzenesulfonyl chloride, designed for research scientists and professionals in drug development. This document provides practical, experience-based answers to common challenges encountered during the purification of this important synthetic intermediate.
As a key building block in the synthesis of various pharmaceutical agents, particularly sulfonamide derivatives, the purity of 3-(Methylcarbamoyl)benzenesulfonyl chloride is paramount to achieving desired reaction outcomes and ensuring the quality of the final products.[1] This guide offers troubleshooting advice and detailed protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is 3-(Methylcarbamoyl)benzenesulfonyl chloride and why is its purity critical?
3-(Methylcarbamoyl)benzenesulfonyl chloride is an aromatic sulfonyl chloride derivative with the molecular formula C₈H₈ClNO₃S.[1] It serves as a crucial electrophilic reagent for creating sulfonamide bonds through reactions with amines.[1][2] The purity of this compound is critical because impurities can lead to side reactions, lower yields of the desired product, and complicate the purification of subsequent compounds in a synthetic pathway.
Q2: What are the most common impurities found in crude 3-(Methylcarbamoyl)benzenesulfonyl chloride?
The most prevalent impurity is 3-(Methylcarbamoyl)benzenesulfonic acid, which forms due to the hydrolysis of the sulfonyl chloride group in the presence of water.[1][3] Other potential impurities may include unreacted starting materials from the synthesis, such as 3-(methylcarbamoyl)benzenesulfonic acid, or byproducts from the chlorinating agent, like thionyl chloride.[1] In syntheses involving chlorosulfonation of a benzene derivative, diaryl sulfones can also be a significant byproduct.[2]
Q3: How should I properly handle and store 3-(Methylcarbamoyl)benzenesulfonyl chloride?
Due to its high reactivity and sensitivity to moisture, 3-(Methylcarbamoyl)benzenesulfonyl chloride should be handled under anhydrous conditions, preferably in an inert atmosphere (e.g., argon or nitrogen).[1] It is recommended to store the compound in a tightly sealed container in a dry environment at cool temperatures (2-8°C) to maintain its stability and prevent degradation.[1]
Q4: What are the visual signs of decomposition or significant impurity in my product?
A pure sample of a sulfonyl chloride is typically a white to off-white solid or a colorless oil.[2][4] The presence of a strong acidic smell, discoloration (e.g., yellowing or browning), or a gummy/oily consistency when a solid is expected can indicate the presence of impurities, particularly the sulfonic acid hydrolysis product.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-(Methylcarbamoyl)benzenesulfonyl chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after aqueous workup and extraction. | The sulfonyl chloride group is hydrolyzing to the water-soluble sulfonic acid during the workup.[5] | Minimize the time the compound is in contact with water. Use cold water for washes and work quickly. Ensure the organic solvent is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before concentration.[4] |
| The product appears as an oil or fails to crystallize. | Residual solvent may be present, or impurities are depressing the melting point. | Ensure the product is dried under high vacuum to remove all traces of solvent. If the product is still an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If impurities are suspected, repurification by flash chromatography or recrystallization from a different solvent system may be necessary.[4] |
| NMR or HPLC analysis shows the presence of the corresponding sulfonic acid. | The compound has been exposed to moisture during handling, storage, or the purification process.[1][3] | Re-purify the material using a non-aqueous method like flash chromatography.[4][6] In future purifications, ensure all glassware is oven-dried, use anhydrous solvents, and perform manipulations under an inert atmosphere. |
| TLC analysis of the purified product shows multiple spots. | The purification method was not effective at separating the product from impurities or side products. | Optimize the purification method. For flash chromatography, try a different solvent system with a shallower gradient to improve separation.[4] For recrystallization, experiment with different solvent pairs to find one that effectively precipitates the desired product while leaving impurities in the mother liquor.[4] |
| The product degrades upon heating during solvent removal or distillation. | 3-(Methylcarbamoyl)benzenesulfonyl chloride is thermally sensitive and can decompose at temperatures above 150°C.[1] | Remove solvents under reduced pressure at low temperatures (rotary evaporation). If distillation is necessary, it must be performed under high vacuum to lower the boiling point and prevent thermal decomposition.[5][7] |
Purification Workflows and Protocols
The choice of purification strategy depends on the nature and quantity of impurities. Below is a decision-making workflow and detailed protocols for common purification techniques.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Aqueous Workup for Removal of Water-Soluble Impurities
This protocol is effective for removing salts and the hydrolyzed sulfonic acid byproduct.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[4]
-
Washing: Transfer the solution to a separatory funnel and wash with cold brine (saturated NaCl solution). The brine reduces the solubility of the organic product in the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of water-soluble impurities.
Protocol 2: Purification by Flash Column Chromatography
This is a highly effective method for separating compounds with different polarities.[6]
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).[6]
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if a gradient is used.[4]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table of Suggested Solvent Systems for Flash Chromatography:
| Solvent System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 5:95 to 20:80 | A good starting point for many sulfonyl chlorides.[4] |
| Dichloromethane / Methanol | 99:1 to 97:3 | Useful for more polar compounds.[4] |
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. A combination of toluene and hexanes is often effective for sulfonyl chlorides.[4]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum.
Caption: A generalized workflow for the purification of 3-(Methylcarbamoyl)benzenesulfonyl chloride.
Purity Assessment
After purification, it is crucial to assess the purity of 3-(Methylcarbamoyl)benzenesulfonyl chloride. High-Performance Liquid Chromatography (HPLC) with UV detection can be used to quantify impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and assessing the purity of the final product.[4]
References
-
Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox . Columbia University. Available at: [Link]
-
Benzenesulfonyl chloride - Wikipedia . Wikipedia. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Wu, J., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides . Molecules, 24(21), 3826. Available at: [Link]
- US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents. Google Patents.
-
Moody, C. J., & Rees, C. W. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . Organic Process Research & Development, 4(1), 14-16. Available at: [Link]
Sources
- 1. 3-(Methylcarbamoyl)benzenesulfonyl Chloride|CAS 1016715-95-9 [benchchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
